
Puromycin(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Puromycin(1+) is puromycin monoprotonated at the amino nitrogen. It is the predominant species at pH 7.3. It is a conjugate acid of a puromycin.
Aplicaciones Científicas De Investigación
1. Puromycin as a Tool in Protein Synthesis Studies
Puromycin is a naturally occurring aminonucleoside antibiotic that has proven invaluable in the study of protein synthesis. It inhibits protein synthesis by being incorporated into the C-terminus of elongating nascent chains during translation, leading to premature termination. This unique mechanism makes puromycin a critical tool in understanding the regulation and dysregulation of protein synthesis in various biological processes and diseases. The ability to modify its chemical structure without significant loss of activity has expanded its application in research, including the addition of biotin for affinity purification or fluorophores for fluorescence microscopy detection (Aviner, 2020).
2. Development of Puromycin Analogues for Ribosome Studies
Research has focused on developing puromycin analogues to enhance our understanding of ribosome function. For instance, analogues like 3PB and 3PC are designed to interact with proteins associated with ribosomes, enabling the characterization of unexplored translational control mechanisms. These analogues facilitate the global mapping of small molecule-protein interactions in living cells, providing insights into the molecular dynamics of translation (Kandala et al., 2019).
3. Puromycin-Based Technologies in Protein Research
Puromycin's property of inhibiting protein synthesis has led to the development of novel technologies in protein research. Modified puromycin molecules can be incorporated into proteins, linking desired molecules to the protein. This technology is crucial for various applications such as screening, fluorescence labeling, affinity purification, and protein chip technology for proteomics (Tabuchi, 2003).
4. Utilization of Puromycin in Molecular Biology and Genetic Engineering
Puromycin has been employed as a selection marker in the field of molecular biology and genetic engineering. It is used to isolate cell lines genetically engineered to express a resistance transgene. This application is crucial in the development of recombinant vaccinia viruses and in the production of transgenic animals, highlighting its versatility in genetic manipulation (Sánchez-Puig & Blasco, 2000).
5. Photocaged Puromycin for Spatiotemporal Monitoring of Translation
Innovative research has led to the development of photocaged puromycin derivatives, which remain inactive until exposed to UV light. This technology allows precise control of puromycin activation, enabling the spatiotemporal monitoring of protein synthesis in living cells with high resolution. The application of this technology in neuronal research, for instance, provides insights into the dynamics of protein synthesis in specific cellular compartments (Buhr et al., 2015).
Propiedades
Nombre del producto |
Puromycin(1+) |
|---|---|
Fórmula molecular |
C22H30N7O5+ |
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
[(2S)-1-[[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]azanium |
InChI |
InChI=1S/C22H29N7O5/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32)/p+1/t14-,15+,16+,18+,22+/m0/s1 |
Clave InChI |
RXWNCPJZOCPEPQ-NVWDDTSBSA-O |
SMILES isomérico |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OC)[NH3+])O |
SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)[NH3+])O |
SMILES canónico |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)[NH3+])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



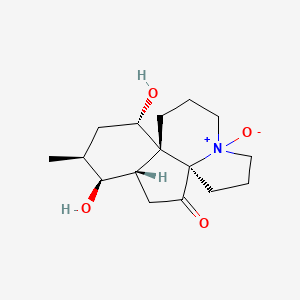
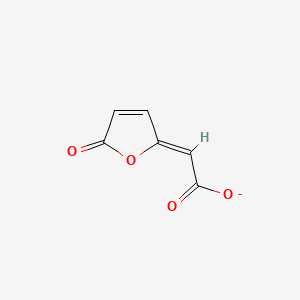
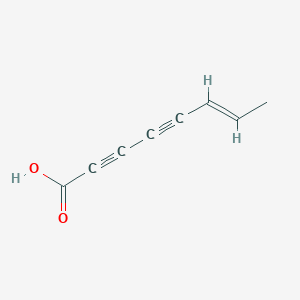
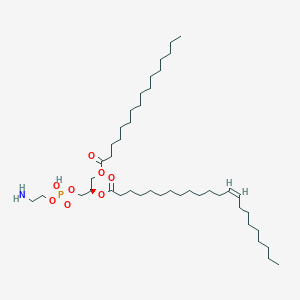

![[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1242190.png)

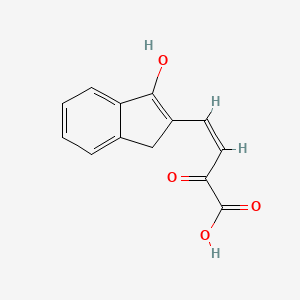

![3-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B1242197.png)
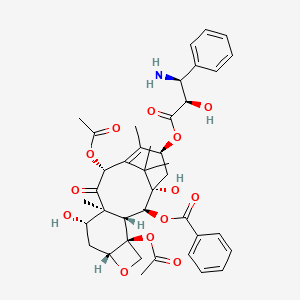
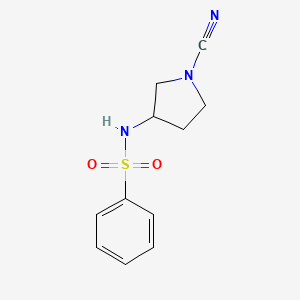
![1,6-Dihydro-2-[2-(2-methylpropoxy)anilino]-6-oxo-5-pyrimidinecarboxylic acid](/img/structure/B1242203.png)
![7-hydroxy-1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide](/img/structure/B1242204.png)